molecular formula C12H14O2 B11944705 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one CAS No. 7195-63-3

10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one

Cat. No.: B11944705
CAS No.: 7195-63-3
M. Wt: 190.24 g/mol
InChI Key: KQKHIJHQFCGTIJ-UHFFFAOYSA-N
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Description

10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by subsequent functional group modifications . This method provides a straightforward route to the core structure of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in vinylnaphthalene derivatives, while reduction with hydrogen gas yields fully saturated compounds.

Scientific Research Applications

10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. These interactions often involve binding to active sites or allosteric sites on the target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds

Properties

CAS No.

7195-63-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

12-hydroxytricyclo[4.4.2.01,6]dodeca-3,8-dien-11-one

InChI

InChI=1S/C12H14O2/c13-9-10(14)12-6-2-1-5-11(9,12)7-3-4-8-12/h1-4,9,13H,5-8H2

InChI Key

KQKHIJHQFCGTIJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC23C1(CC=CC2)C(C3=O)O

Origin of Product

United States

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